
Sulfurous acid iron(II) salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ferrous sulfite: is a chemical compound with the formula FeSO₃. It is a salt of iron and sulfurous acid. This compound is less commonly encountered compared to other iron salts like ferrous sulfate or ferrous sulfide. Ferrous sulfite is typically found in its hydrated form and is known for its reducing properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Ferrous sulfite can be synthesized through the reaction of iron with sulfurous acid. The reaction is typically carried out under controlled conditions to ensure the formation of the desired product. The general reaction is as follows: [ \text{Fe} + \text{H}_2\text{SO}_3 \rightarrow \text{FeSO}_3 + \text{H}_2 ]
Industrial Production Methods: Industrial production of ferrous sulfite is not as common as other iron salts. it can be produced as a by-product in certain industrial processes involving sulfurous acid and iron.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Ferrous sulfite can undergo oxidation to form ferric sulfate. [ 2 \text{FeSO}_3 + \text{O}_2 \rightarrow 2 \text{FeSO}_4 ]
Reduction: It can act as a reducing agent in various chemical reactions.
Substitution: Ferrous sulfite can participate in substitution reactions with other acids to form different iron salts.
Common Reagents and Conditions:
Oxidizing Agents: Oxygen or other oxidizing agents can be used to oxidize ferrous sulfite.
Acids: Sulfuric acid or hydrochloric acid can be used in substitution reactions.
Major Products Formed:
Ferric Sulfate: Formed through oxidation.
Iron Salts: Formed through substitution reactions with other acids.
Scientific Research Applications
Chemistry:
Catalysis: Ferrous sulfite can be used as a catalyst in certain chemical reactions due to its reducing properties.
Biology:
Enzyme Studies: It can be used in studies involving iron-sulfur proteins and enzymes.
Medicine:
Iron Supplements: Although less common, ferrous sulfite can be used in formulations for iron supplements.
Industry:
Water Treatment: It can be used in water treatment processes to remove contaminants.
Mechanism of Action
Molecular Targets and Pathways: Ferrous sulfite exerts its effects primarily through its reducing properties. It can donate electrons in redox reactions, making it useful in various chemical processes. The compound interacts with molecular targets such as enzymes and proteins that require iron-sulfur clusters for their activity.
Comparison with Similar Compounds
Ferrous Sulfate (FeSO₄): Commonly used as an iron supplement and in industrial applications.
Ferrous Sulfide (FeS): Known for its use in metallurgy and as a precursor to other iron compounds.
Ferric Sulfate (Fe₂(SO₄)₃): Used in water treatment and as a coagulant.
Uniqueness: Ferrous sulfite is unique due to its specific reducing properties and its less common occurrence compared to other iron salts. Its applications in catalysis and enzyme studies highlight its distinct role in scientific research.
Properties
CAS No. |
50820-24-1 |
|---|---|
Molecular Formula |
FeO3S |
Molecular Weight |
135.91 g/mol |
IUPAC Name |
iron(2+);sulfite |
InChI |
InChI=1S/Fe.H2O3S/c;1-4(2)3/h;(H2,1,2,3)/q+2;/p-2 |
InChI Key |
FPNCFEPWJLGURZ-UHFFFAOYSA-L |
Canonical SMILES |
[O-]S(=O)[O-].[Fe+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


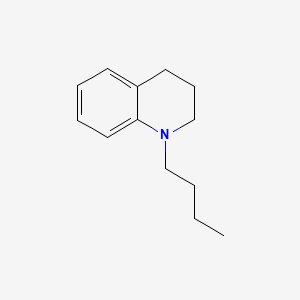
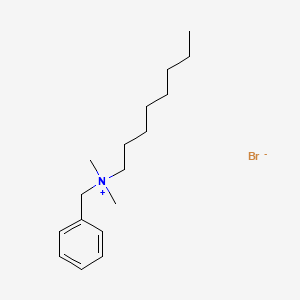
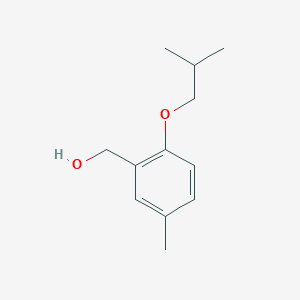
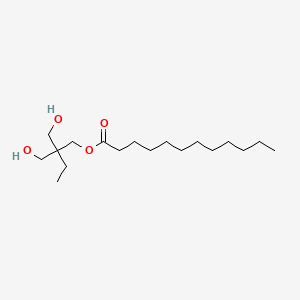
![4,5-Dihydromethylcyclopenta[de]cinnoline](/img/structure/B12653057.png)
![tert-butyl 4-[(4-chloro-2-[5H,6H,7H-pyrrolo[3,4-b]pyridin-6-yl]phenyl)methyl]piperazine-1-carboxylate](/img/structure/B12653058.png)


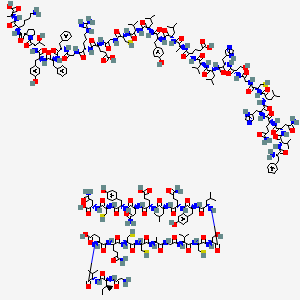
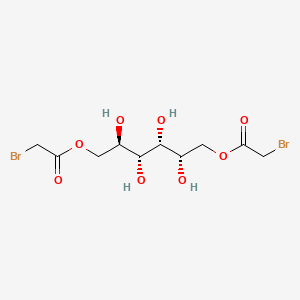
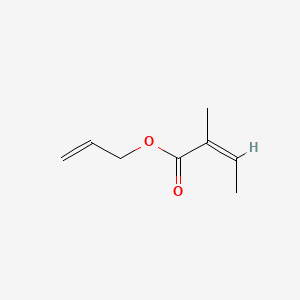
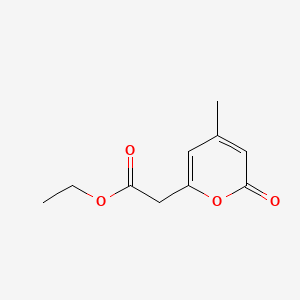
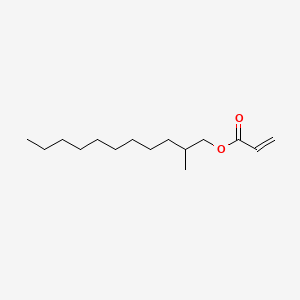
![2-fluoro-N-(2-fluoroethyl)-N-[(3,4,5-trimethoxyphenyl)methyl]ethanamine;hydrochloride](/img/structure/B12653099.png)
